Heteratisine
Description
Evolution of Research on Diterpenoid Alkaloids from Aconitum Species
The genus Aconitum, belonging to the Ranunculaceae family, has been a subject of scientific inquiry for centuries due to its use in traditional medicine and its profound toxicity. The chemical compounds responsible for these properties are primarily diterpenoid alkaloids, a large and structurally complex class of natural products. The era of isolating plant metabolites began in the late 18th and early 19th centuries, with the first alkaloid, narcotine, being discovered in 1803. nih.gov This paved the way for the investigation of other potent plant-derived substances.
Research into the alkaloids of Aconitum species has led to the isolation and characterization of hundreds of these compounds. nih.gov These diterpenoid alkaloids are broadly classified based on their carbon skeletons, primarily into C18, C19, and C20 subtypes. The C20 diterpenoid alkaloids are further divided into several structural types, including the atisine (B3415921), denudatine, and hetisine (B12785939) types. The evolution of analytical techniques, from classical chemical degradation methods to modern spectroscopic methods like NMR and mass spectrometry, has been pivotal in elucidating the intricate structures of these molecules. nih.gov This ongoing research continues to reveal novel structures and potential pharmacological activities, highlighting the chemical diversity within the Aconitum genus.
Discovery and Initial Characterization Efforts of Heteratisine
This compound is a C20-diterpenoid alkaloid of the hetisine type. The initial efforts to determine the structure of hetisine-type alkaloids took place in the mid-20th century. Due to their complex, fused polycyclic skeletons, the structural elucidation of these compounds was a significant challenge for chemists of that era. nih.gov The chemical skeleton of the hetisine-type diterpenoid alkaloids was first proposed in 1963. nih.gov
The definitive structure of this compound was established through a combination of chemical and spectroscopic methods. These early studies relied heavily on techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with chemical derivatization and degradation to understand the functional groups and the connectivity of the carbon skeleton. The complex heptacyclic framework of this compound, like other hetisine-type alkaloids, was eventually confirmed through single-crystal X-ray diffraction studies of representative compounds in the class. nih.gov
Table 1: Key Milestones in the Characterization of this compound
| Milestone | Approximate Time Period | Significance |
| Proposal of Hetisine-type Skeleton | 1963 | Provided the foundational framework for understanding the structure of this compound and related alkaloids. nih.gov |
| Spectroscopic Analysis | 1960s - 1970s | Application of IR and NMR spectroscopy to determine functional groups and proton environments. |
| Chemical Derivatization | 1960s - 1970s | Used to identify and confirm the nature and position of functional groups. |
| X-ray Crystallography | Later 20th Century | Definitive confirmation of the complex three-dimensional structure of the hetisine alkaloid class. nih.gov |
Significance of this compound within Natural Product Chemistry Research
This compound holds a significant place in natural product chemistry due to its complex molecular architecture and its representation of the hetisine-type C20-diterpenoid alkaloids. The structural complexity of these compounds presents a formidable challenge and an attractive target for total synthesis, driving the development of new synthetic methodologies. The hetisine-type alkaloids are characterized by a unique heptacyclic skeleton, which is biosynthetically derived from atisine-type precursors. nih.gov
From a medicinal chemistry perspective, this compound and its analogues are of interest due to their diverse biological activities. Pharmacological studies have revealed that hetisine-type alkaloids possess a range of effects, including antiarrhythmic, antitumor, antimicrobial, and insecticidal activities. rsc.org Notably, this class of alkaloids is recognized for its potential in the discovery of antiarrhythmic drugs, exhibiting lower toxicity compared to other diterpenoid alkaloids. nih.gov This makes this compound a valuable lead compound for the design and synthesis of new therapeutic agents.
Overview of Preclinical Research Trajectories for this compound
Preclinical research on this compound has explored several potential therapeutic avenues, primarily focusing on its pharmacological effects. Studies have indicated that this compound exhibits analgesic and anti-inflammatory properties. nih.govphcogj.comresearchgate.netmdpi.com
Further research has delved into the cardiovascular effects of this compound. It has been shown to have a vasorelaxant effect on rat aortic smooth muscle. ijcmas.com This effect is primarily associated with the blockade of Ca2+ L-channels, as well as store-operated and receptor-operated Ca2+ channels (SOCC/ROCC). ijcmas.com Unlike the related compound 6-O-benzoyl this compound, the vasorelaxant effect of this compound does not appear to significantly involve the nitric oxide (NO) pathway. ijcmas.com
Investigations into the neuropharmacological effects of this compound have also been conducted. Studies on rat hippocampal slices have shown that this compound can inhibit the orthodromic population spike, suggesting an influence on neuronal activity. However, it was found to be a less potent inhibitor compared to 6-benzoylthis compound (B8240661) and did not affect the sodium current at the concentrations tested.
Table 2: Summary of Preclinical Research on this compound
| Research Area | Model System | Key Findings |
| Vasorelaxation | Isolated rat aorta | Induces vasorelaxation, primarily through the blockade of various calcium channels (L-type, SOCC, ROCC). ijcmas.com |
| Neuronal Activity | Rat hippocampal slices | Exerts a depressive effect on the orthodromic spike; does not significantly affect sodium channels at tested concentrations. |
| Anti-inflammatory | In vivo and in vitro models | Demonstrates potential anti-inflammatory activity. nih.govphcogj.comresearchgate.netmdpi.com |
| Analgesic | In vivo models | Shows promise as an analgesic agent. nih.govphcogj.comresearchgate.netmdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H33NO5 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one |
InChI |
InChI=1S/C22H33NO5/c1-4-23-10-20(2)7-6-13(27-3)22-12-9-11-5-8-21(26,14(12)19(25)28-11)15(18(22)23)16(24)17(20)22/h11-18,24,26H,4-10H2,1-3H3/t11-,12+,13-,14+,15-,16+,17+,18?,20-,21+,22-/m0/s1 |
InChI Key |
YPSAOPXJHSESSR-AGBQGJAZSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)O)OC)C |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@H](C31)[C@]5(CC[C@H]6C[C@@H]4[C@@H]5C(=O)O6)O)O)OC)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)O)OC)C |
Synonyms |
20-ethyl-6-beta,8-dihydroxy-1-alpha-methoxy-4-methylheteratisan-14-one heteratisine NSC 295654 |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Natural Occurrence Research of Heteratisine
Methodological Advancements in the Isolation of Heteratisine from Botanical Sources
The isolation of natural compounds like this compound from complex botanical matrices requires sophisticated and optimized methodologies to ensure purity and yield. plantarchives.org Advancements in isolation techniques have been crucial for obtaining sufficient quantities of this compound for detailed structural and biological studies. reachseparations.com
Chromatographic Techniques in this compound Isolation Research
Chromatographic techniques are indispensable for separating and purifying phytoconstituents from plant extracts. plantarchives.orgiipseries.org For this compound, extensive chromatographic separations have been performed on basic chloroform-soluble fractions of Aconitum heterophyllum. capes.gov.brtandfonline.com
Commonly employed chromatographic methods in natural product isolation, which would be applicable to this compound research, include:
Thin-Layer Chromatography (TLC): A cost-effective and rapid technique often used for preliminary screening and monitoring the separation process. plantarchives.orgiipseries.org
Column Chromatography: A fundamental technique, often utilizing silica (B1680970) gel, for fractionating crude extracts. tandfonline.com
High-Performance Liquid Chromatography (HPLC): A versatile and high-resolution technique, frequently coupled with detectors like UV/Vis or mass spectrometry, suitable for separating complex mixtures and for identification and quantification of phytoconstituents like alkaloids. reachseparations.comiipseries.orgresearchgate.net Both reverse-phase (RP) HPLC and normal-phase (NP) HPLC can be employed, with RP-HPLC being universal and robust. reachseparations.com
Supercritical Fluid Chromatography (SFC): Increasingly used for impurity isolations and can be combined with RP-HPLC for final purification, sometimes leading to elution order switches that improve purity. reachseparations.com
These techniques allow for orthogonal approaches to exploit the physical and chemical properties of a molecule, maximizing throughput, recovery, and purity. reachseparations.com
Solvent Extraction Optimization for this compound
Solvent extraction is the initial critical step in isolating bioactive compounds from plant materials. plantarchives.orgemanresearch.org The efficiency of extraction is influenced by factors such as the extraction technique, sample particle size, solvent choice, temperature, pressure, and extraction duration. plantarchives.orgemanresearch.orgmdpi.com
For this compound, dried and powdered roots of Aconitum heterophyllum have been exhaustively extracted. A common approach involves sequential extraction with solvents of increasing polarity. For instance, initial extraction with n-hexane can be followed by 80% ethanol (B145695). tandfonline.com The resulting filtrate is then concentrated, acidified (e.g., to pH 1.5 with H2SO4), and extracted with a solvent like dichloromethane (B109758) (CH2Cl2) to obtain an alkaloid mixture. tandfonline.com Further basification (e.g., to pH 8–10 with KOH) and extraction with CH2Cl2 yield a crude basic alkaloid fraction. tandfonline.com
Optimization studies for solvent extraction aim to achieve the best balance between compound stability and extraction efficiency. emanresearch.org For alkaloids, ethanol is often chosen as an effective extraction solvent due to its ability to extract a high content of alkaloids, despite water potentially yielding a higher total extract. atlantis-press.com
Advanced Spectroscopic and Crystallographic Studies for this compound Structure Determination
Once isolated, the precise chemical structure of this compound is determined using a combination of advanced analytical techniques. capes.gov.brchemistrydocs.comnih.gov These methods provide detailed information about the molecular formula, connectivity of atoms, and three-dimensional arrangement. chemistrydocs.comsavemyexams.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Elucidation
NMR spectroscopy is a powerful and widely used method for elucidating the structures of organic molecules, providing information on the chemical environments of hydrogen and carbon atoms. chemistrydocs.comsavemyexams.comhyphadiscovery.comresearchgate.netrsc.orgnih.gov For diterpenoid alkaloids, including this compound, ¹³C NMR spectroscopy is a particularly useful tool for structure derivation, especially for amorphous alkaloids where X-ray structures are not feasible. ias.ac.insemanticscholar.org
The structural elucidation of this compound and related compounds has extensively utilized 1D and 2D NMR spectroscopic methods. capes.gov.brhyphadiscovery.comias.ac.inresearchgate.net
Key NMR experiments for structure elucidation include:
¹H NMR: Provides information on the number of hydrogen atoms, their chemical shifts, and coupling patterns, which indicate neighboring protons. chemistrydocs.comsavemyexams.comhyphadiscovery.com
¹³C NMR: Provides information on the carbon skeleton and the chemical environment of carbon atoms. chemistrydocs.comhyphadiscovery.comsemanticscholar.org
Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin couplings, indicating directly connected protons. hyphadiscovery.comresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons to the carbons they are directly attached to. hyphadiscovery.comresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): Provides long-range heteronuclear correlations, showing correlations between protons and carbons separated by two or three bonds, which is crucial for assembling the molecular structure. hyphadiscovery.comresearchgate.netresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Probes through-space rather than through-bond ¹H-¹H interactions, providing insights into the relative stereochemistry and conformation. hyphadiscovery.comresearchgate.net
These NMR techniques, often combined with high-resolution mass spectrometry, form a basic set of methods for solving molecular structure problems. researchgate.net
Mass Spectrometry (MS) Applications in this compound Structural Analysis
Mass spectrometry is crucial for determining the molecular weight and formula of a compound, as well as providing insights into its fragmentation patterns. chemistrydocs.comsavemyexams.comnih.govquora.comibchem.com High-resolution mass spectrometry (HRMS) can provide very accurate molecular mass values, allowing for the direct determination of the molecular formula. researchgate.netibchem.com
In the structural analysis of this compound, MS applications include:
Molecular Ion Determination: The highest m/z peak in the mass spectrum typically corresponds to the molecular ion, providing the exact molecular mass. ibchem.com
Fragmentation Analysis: Bombardment of the molecular ion with electrons causes fragmentation, and the resulting fragmentation pattern provides structural information about the compound. quora.comibchem.com
Coupling with Chromatography (LC-MS): Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for compound identification and structural elucidation, aiding in the characterization of complex phytochemical profiles. iipseries.org
While MS alone cannot definitively determine the full structure, it is extremely helpful, especially when combined with NMR data, to propose and confirm molecular structures. quora.com
X-ray Crystallography for Absolute Configuration Determination of this compound
X-ray crystallography is considered the most definitive technique for determining the detailed three-dimensional structure of a molecule, including the spatial locations of all atoms, bond distances, and bond angles. nih.govresearchgate.netmit.edu It is particularly important for determining the absolute configuration of chiral compounds. researchgate.netmit.educhem-soc.sid-nb.info
For this compound, single-crystal X-ray crystallography has been employed to establish its structure and stereochemistry. capes.gov.br The crystal structure of this compound hydrobromide monohydrate has been previously established, providing a reference for its core framework. iucr.orgnih.gov
Key aspects of X-ray crystallography for absolute configuration:
Anomalous Diffraction: The ability to distinguish between alternative absolute structures is based on resonant scattering, which introduces small deviations from the inherent inversion symmetry of single-crystal X-ray diffraction patterns. researchgate.netmit.educhem-soc.si
Bijvoet Differences: The determination relies on measuring intensity differences of Bijvoet pairs, which are reflections related by inversion symmetry, caused by anomalous dispersion. researchgate.netmit.educhem-soc.si
Light-Atom Structures: Historically, heavier atoms (e.g., sulfur, chlorine) were needed to detect sufficient anomalous signals. However, advancements in methods (e.g., Hooft-Spek approach, Parsons quotient method) and improved detectors/X-ray sources now allow confident determination of absolute configuration even with oxygen as the heaviest atom, which is crucial for many natural products like this compound. researchgate.netmit.edu
Crystal Quality: A high-quality single crystal of the analyte is a prerequisite for successful X-ray analysis. researchgate.netd-nb.info
The use of X-ray crystallography provides direct and unambiguous evidence for the absolute configuration, which is essential for understanding the molecule's chemical and biological properties. researchgate.net
Geographical and Species Distribution Studies of this compound-Producing Plants
This compound is predominantly sourced from species within the Aconitum genus. biosynth.com Plants of the Aconitum genus are widely distributed across the northern temperate regions, encompassing parts of Asia, Europe, and North America, with occasional occurrences in Africa. ug.edu.ghnih.gov The eastern Himalayas and southwestern China represent a significant center of diversity and speciation for this tribe, with approximately 166 species of Aconitum identified in this region. nih.gov
A notable this compound-producing species is Aconitum heterophyllum. This plant is found in the alpine Himalayan region, specifically on grassy slopes, at altitudes ranging from 3000 m to 4200 m, occasionally descending to 2200 m. vikaspedia.in Its distribution includes areas like the Garhwal Himalayas, Hemkund Region (Atalakoti), the Valley of Flowers, and the Rudranaths region in Uttarakhand, India. vikaspedia.ingbpihedenvis.nic.in Aconitum heterophyllum is unique within its genus as it is considered a non-poisonous member, despite most Aconitum species being known for their toxicity due to other alkaloid concentrations. cambridge.org this compound has been reported to constitute approximately 0.3% of the total alkaloid content in the tubers of A. heterophyllum. vikaspedia.in Other Aconitum species, such as Aconitum violaceum, are also reported to contain this compound. gbpihedenvis.nic.in
The distribution of this compound-producing plants is summarized in the following table:
| Plant Species | Primary Geographical Distribution | Altitude Range (m) | Key Alkaloids Present (including this compound) |
| Aconitum heterophyllum | Alpine Himalayan region (India: Garhwal Himalayas, Hemkund, Valley of Flowers, Rudranaths) | 2200-4200 | This compound (approx. 0.3%), Histisine, Heterophyllisine, Heterophylline, Heterophyllidine, Atidine, Hitidine, Atisine (B3415921) |
| Aconitum violaceum | Garhwal Himalaya (India: Atalakoti Glacier, Hemkund Sahib Region, Valley of Flowers) | 1800-3800 | This compound, Benzoylmecasonine, Mesaconitine, Aconitine (B1665448), Heterophylline, Heterophyllisine, Heterophyllidine, Hetidine, Hetsinone, Benzoylthis compound |
| Aconitum genus (general) | Northern temperate regions (Asia, Europe, North America, occasionally Africa), particularly Eastern Himalayas and Southwestern China | Varies by species | This compound, various other diterpenoid alkaloids |
Chemotaxonomic Significance of this compound in Aconitum Genus Research
Diterpenoid alkaloids, including those with the this compound skeleton, hold significant chemotaxonomic value in the classification and study of plants within the Aconitum genus (family Ranunculaceae). researchgate.net Chemotaxonomy, which uses chemical compounds to classify and understand the relationships between organisms, is particularly relevant for complex genera like Aconitum where morphological similarities can be challenging. nih.gov
The presence and specific profiles of diterpene alkaloids, such as this compound, contribute to differentiating species and understanding evolutionary relationships within the Aconitum genus. cabidigitallibrary.orgsemanticscholar.org Phytochemical investigations, such as those on Aconitum spathulatum, have focused on the isolation of C19-diterpenoid alkaloids to summarize their chemotaxonomic significance. researchgate.net The regularity in the distribution of physiologically active secondary metabolites, like alkaloids, across related plant species underscores their utility as markers for phylogenetic arrangements. nih.gov While other compounds like flavonoids also serve as chemotaxonomic markers in Aconitum, the distinct structural types and distribution patterns of diterpenoid alkaloids provide valuable insights into the genus's taxonomy. nih.govcabidigitallibrary.orgrsc.org
Biosynthesis and Metabolic Pathways of Heteratisine
Postulated Biosynthetic Route of Diterpenoid Alkaloids Leading to Heteratisine
The initial steps in the biosynthesis of diterpenoid alkaloids, which are the foundation for compounds like this compound, involve the production of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netmdpi.comfrontiersin.org These five-carbon units are the fundamental building blocks for all terpenoids. mdpi.com
Geranylgeranyl pyrophosphate (GGPP) is a crucial diterpene precursor in the biosynthesis of diterpenoid alkaloids. researchgate.netmdpi.comfrontiersin.orgwikipedia.org It is formed by the sequential condensation of four IPP units, a reaction catalyzed by geranylgeranyl diphosphate synthase (GGPPS). mdpi.comfrontiersin.orgwikipedia.orgwikipedia.org GGPP is a 20-carbon compound that serves as the entry point for the diverse array of diterpenoid skeletons. researchgate.netfrontiersin.org Research indicates that GGPP is the key precursor for both ent-kaurene (B36324) and ent-atisane diterpene alkaloids, which are two major types of diterpenoid skeletons from which DAs are derived. researchgate.netmdpi.comfrontiersin.org
Following the formation of GGPP, cyclization mechanisms are central to shaping the complex polycyclic frameworks of diterpenoid alkaloids. mdpi.comnih.gov The cyclization of GGPP typically occurs via a class II terpene synthase (TPS) mechanism, leading to the formation of ent-copalyl diphosphate (ent-CPP). mdpi.comfrontiersin.orgnih.gov From ent-CPP, two primary diterpene skeletons, ent-kaurene and ent-atisane, are produced through the action of ent-kaurene/ ent-atisane synthases (Class I TPS). mdpi.comfrontiersin.org
While ent-kaurene is a precursor to ent-kaurenoic aldehyde through oxidation by ent-kaurene oxidase (a cytochrome P450 monooxygenase), the majority of diterpenoid alkaloid scaffolds, including those leading to this compound, are believed to arise primarily from ent-atiserene, which is structurally related to ent-atisane. mdpi.comresearchgate.netnih.gov The incorporation of nitrogen, typically from L-serine via enzymatic transamination by aminotransferases, transforms these diterpene skeletons into the basic diterpenoid alkaloid structures. mdpi.com Subsequent complex rearrangements, such as Wagner-Meerwein rearrangement and Prins cyclization, contribute to the structural diversity observed in different classes of diterpenoid alkaloids, including the hetidine class to which this compound is related. mdpi.comresearchgate.netunibas.it
Precursor Incorporation Studies for Elucidating this compound Biosynthetic Steps
Precursor incorporation studies, often utilizing isotopically labeled substrates, are fundamental for tracing the biosynthetic pathway of complex natural products like this compound. While specific detailed findings for this compound are less extensively documented in the provided search results, the general approach for diterpenoid alkaloids involves feeding experiments with labeled precursors such as IPP, DMAPP, and L-serine. mdpi.comnih.gov Such studies help confirm the origin of carbon and nitrogen atoms within the alkaloid structure and validate proposed intermediates. For example, recent studies on Delphinium grandiflorum and Aconitum plicatum have demonstrated, through the incorporation of isotopically labeled substrates, the preference of a reductase for ethanolamine (B43304) as a nitrogen source for the majority of detected diterpenoid alkaloids. nih.govnih.gov This type of research is critical for mapping the precise sequence of enzymatic reactions.
Genetic and Genomic Approaches to Understanding this compound Biosynthesis
Genetic and genomic approaches have significantly advanced the understanding of diterpenoid alkaloid biosynthesis, including insights relevant to this compound. Transcriptomic analyses of Aconitum species, such as Aconitum pendulum and Aconitum heterophyllum, have identified numerous candidate genes encoding enzymes involved in DA biosynthesis. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.org
For instance, a metabolomic and transcriptomic analysis of Aconitum pendulum identified 411 candidate enzyme genes related to DA synthesis, with 34 being differentially expressed genes. frontiersin.org This study revealed that genes involved in diterpene skeleton synthesis are highly expressed in flowers, while genes for DA skeleton synthesis and subsequent modifications are more expressed in leaves and stems. frontiersin.org Specific candidate genes identified include those encoding CPSs, ATFs (aminotransferases), CYPs, OMTs, and BAHD acyltransferases. frontiersin.org
Furthermore, research on Aconitum heterophyllum has identified a complete atisine (B3415921) biosynthetic pathway, linking glycolysis, MVA/MEP, serine biosynthesis, and diterpene biosynthetic pathways, with certain genes involved in these pathways showing upregulation in roots. researchgate.netfrontiersin.org These genomic studies provide a roadmap for identifying the specific genes and their regulatory networks that govern the production of this compound and other related diterpenoid alkaloids. frontiersin.orgbiorxiv.orgindexcopernicus.com
Chemical Synthesis and Derivatization Studies of Heteratisine
Total Synthesis Strategies for Heteratisine
The total synthesis of hetisine-type alkaloids is a significant challenge in organic chemistry, serving as a platform for the development and validation of new synthetic methodologies. These complex structures, featuring a dense array of rings and stereocenters, demand highly strategic and efficient synthetic planning. Several research groups have taken on this challenge, resulting in a variety of elegant and innovative approaches to the hetisine (B12785939) core. While a direct total synthesis of this compound itself is not as widely reported, the strategies developed for closely related hetisine alkaloids, such as nominine (B1204822), provide a clear blueprint for how the synthesis of this compound could be approached.
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For a molecule as complex as a hetisine alkaloid, this process is crucial for identifying key bond disconnections and strategic intermediates.
A prominent strategy employed in the synthesis of the hetisine core, for instance in the synthesis of nominine, involves a convergent dual-cycloaddition approach. The retrosynthetic breakdown of this strategy is as follows:
Final Cyclization: The final key transformation is an intramolecular Diels-Alder reaction to form the characteristic bicyclo[2.2.2]octane system. This simplifies the target to a precursor containing a diene and a dienophile.
Pyrrolidine (B122466) Ring Formation: The bridged pyrrolidine ring is disconnected via a retro-1,3-dipolar cycloaddition. This disconnection is strategic as it breaks the complex caged structure into a more linear precursor containing an oxidoisoquinolinium betaine (B1666868) dipole and a dipolarophile.
Convergent Assembly: This linear precursor is then disconnected into two main fragments of similar complexity, which can be synthesized independently and then coupled. This convergent approach is often more efficient than a linear synthesis for complex targets.
Another conceptual approach focuses on the construction of the fused ring systems in a more stepwise fashion. For example, a strategy could first target the formation of a [6-7-6] tricyclic core, which can then be further elaborated to construct the remaining rings of the hetisine skeleton. This was explored in synthetic studies toward the hetidine framework, where a Ga(III)-catalyzed cycloisomerization was a key step in forming the central seven-membered ring.
The dense stereochemical landscape of this compound and related alkaloids requires the use of highly stereoselective reactions to control the relative and absolute configuration of multiple stereocenters.
A key stereoselective transformation is the intramolecular 1,3-dipolar cycloaddition . In the synthesis of nominine, an intramolecular cycloaddition of a 4-oxido-isoquinolinium betaine with an ene-nitrile dipolarophile is used to construct the bridged pyrrolidine ring. This reaction sets multiple stereocenters in a single, highly controlled step.
Another critical stereoselective reaction is the Diels-Alder cycloaddition . This pericyclic reaction is ideal for forming six-membered rings with a high degree of stereocontrol. In the context of hetisine synthesis, a late-stage intramolecular Diels-Alder reaction is often employed to construct the bicyclo[2.2.2]octane core. The stereochemical outcome of this reaction is dictated by the geometry of the diene and dienophile in the cyclization precursor.
Furthermore, asymmetric conjugate additions have been utilized to set key stereocenters early in the synthesis. For example, the use of a catalytic asymmetric conjugate addition developed by Hoveyda was successfully applied in the asymmetric synthesis of (+)-nominine, demonstrating the power of catalytic enantioselective methods in accessing these complex natural products in an enantiopure form. rsc.org
The different strategies developed for the synthesis of hetisine-type alkaloids can be compared based on their efficiency, convergency, and the key reactions employed.
| Synthesis Approach | Key Features | Advantages | Disadvantages |
| Muratake & Natsume Synthesis of (±)-Nominine | A 40-step linear synthesis. | Landmark achievement as the first total synthesis of a hetisine alkaloid. | Very long and less efficient for producing significant quantities of material. |
| Gin & Peese Synthesis of (±)- and (+)-Nominine | Convergent, dual-cycloaddition strategy (1,3-dipolar cycloaddition and Diels-Alder). | Significantly more concise and efficient than the first synthesis. Allows for asymmetric synthesis. | Requires careful design of the precursor for the dual cycloaddition cascade. |
| Sarpong & Ding Syntheses of other Hetisine Alkaloids | Employs different strategies, including benzyne (B1209423) insertion and other advanced cyclizations. | Expands the toolbox of reactions available for synthesizing this class of alkaloids. | May be specific to certain substitution patterns on the hetisine core. |
The evolution from the first 40-step synthesis of nominine to the more recent, concise dual-cycloaddition approach highlights the progress in synthetic strategy, favoring more convergent and efficient routes for the construction of highly complex natural products. nih.gov
Semi-Synthesis of this compound from Related Natural Products
Semi-synthesis, or the synthesis of a target molecule from a structurally related natural product, can be an efficient alternative to total synthesis, especially when the starting material is more readily available. The first conversional synthesis of this compound was accomplished from deltaline, another C19-diterpenoid alkaloid. nih.gov
Deoxygenation at C-10: Removal of a hydroxyl group at the C-10 position.
Removal of the dioxymethylene moiety: Cleavage of a methylenedioxy bridge.
O-demethylation: Removal of a methyl group from an ether.
Baeyer-Villiger oxidation: A key ring expansion reaction to form the characteristic lactone of this compound.
This work demonstrates the feasibility of accessing this compound from other related natural products, providing a valuable alternative to a lengthy total synthesis for obtaining material for biological studies.
Synthetic Methodology Development Inspired by this compound's Structure
The structural complexity of this compound and its congeners has not only been a target for total synthesis but has also served as an inspiration for the development of new synthetic methods. The challenge of constructing the caged, polycyclic core in an efficient manner has driven chemists to explore and develop powerful cascade reactions and novel cyclization strategies.
For example, the pursuit of the hetisine core has led to the application of a Ga(III)-catalyzed cycloisomerization of alkynylindenes to construct the central [6-7-6] fused ring system. This demonstrates how the specific structural challenges of these alkaloids can lead to the application and validation of new transition-metal-catalyzed reactions in the context of complex molecule synthesis.
Furthermore, the need to forge multiple carbon-carbon and carbon-nitrogen bonds in a controlled manner has spurred the development of elegant cascade reactions. The dual-cycloaddition strategy in the Gin and Peese synthesis of nominine, where a 1,3-dipolar cycloaddition is followed by a Diels-Alder reaction, is a prime example. While these reactions were known, their application in such a complex and orchestrated sequence showcases the advancement of synthetic strategy driven by challenging targets like the hetisine alkaloids. These syntheses serve as a testament to the power of modern synthetic chemistry and provide a roadmap for the construction of other complex polycyclic alkaloids.
Synthesis of this compound Analogs and Derivatives for Research Purposes
The synthesis of analogs and derivatives of natural products is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. While specific SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, the synthesis of derivatives of other Aconitum alkaloids provides a strong precedent for this type of research.
For instance, studies on lappaconitine, another C18-diterpenoid alkaloid, have involved the synthesis of a variety of amide and sulfonamide derivatives. These derivatives were created by modifying the C4 acetamidobenzoate side chain of the natural product. The synthesized analogs were then evaluated for their in vivo analgesic activity and toxicity. Such studies are vital for identifying new lead compounds with improved therapeutic properties, such as comparable or enhanced activity with significantly reduced toxicity.
This approach of creating a library of derivatives by modifying a specific functional group on the natural product scaffold is a standard practice in medicinal chemistry. In the case of this compound, one could envision the synthesis of derivatives through:
Esterification or etherification of the hydroxyl groups.
Modification of the lactone ring .
Alkylation of the tertiary amine .
These derivatives would then be invaluable for probing the pharmacophore of this compound and for developing new therapeutic agents based on its unique scaffold.
Modification of this compound's A/B Ring System
The A/B ring system is a core component of the hetisane skeleton, and its construction and modification are central to the synthesis of this compound and its analogs. Strategies for assembling this portion of the molecule are often embedded within the broader context of total synthesis of related diterpenoid alkaloids.
One notable approach to obtaining the this compound scaffold is through the chemical conversion of more abundant diterpenoid alkaloids. A conversional synthesis of this compound has been successfully accomplished starting from deltaline. nih.gov This multi-step process involves significant modifications to the core structure, including a Baeyer-Villiger oxidation, which can be used to insert an oxygen atom into a carbocyclic ring, thereby altering the A/B ring architecture. nih.gov Further key steps in this conversion include the deoxygenation at the C-10 position and the removal of a dioxymethylene moiety, which fundamentally transform the substitution pattern and functionality of the molecule's core, including the A and B rings. nih.gov
The total synthesis of hetisine-type alkaloids, such as nominine, provides further insight into the strategies for constructing the complex polycyclic system, including the A and B rings. nih.gov These synthetic routes often involve cycloaddition reactions to rapidly build molecular complexity and form the bridged ring systems characteristic of this alkaloid class. nih.gov While these total syntheses focus on building the entire scaffold from the ground up rather than modifying a pre-existing this compound molecule, the methodologies employed for ring formation are instructive for how the A/B ring system could be synthetically altered.
Derivatization of this compound at the C-16 Position
The derivatization of functional groups on the this compound scaffold is a key strategy for investigating structure-activity relationships and developing new analogs with potentially enhanced biological properties. While specific studies focusing exclusively on the C-16 position of this compound are not extensively detailed in the available literature, research on related hetisine-type diterpenoid alkaloids provides a strong precedent for the types of modifications that are synthetically feasible and biologically relevant.
For many diterpenoid alkaloids, chemical modification, particularly at hydroxyl-bearing positions, is a common approach to modulate bioactivity. nih.govrsc.org For instance, studies on the related C20-diterpenoid alkaloid kobusine (B1673741) have shown that esterification at the C-11 and C-15 positions can significantly impact its biological effects. rsc.org A series of acylated derivatives of kobusine and pseudokobusine (B1213284) were synthesized to explore their cytotoxic activities against various human cancer cell lines, with some derivatives showing increased potency compared to the parent compounds. rsc.org
These findings suggest that if the C-16 position of this compound possesses a hydroxyl group, it would be a prime target for similar derivatization strategies. The introduction of various acyl groups (e.g., acetyl, benzoyl) through esterification could be readily achieved. Such modifications would alter the lipophilicity and steric profile of the molecule in the C-16 region, which could in turn influence its interaction with biological targets. The general principle within this class of alkaloids is that the number and type of acyl groups at specific positions are closely related to their pharmacological activities, such as antiarrhythmic effects. nih.gov
| Compound Name | Parent Alkaloid | Position(s) of Derivatization | Type of Derivatization |
| Acylated kobusine derivatives | Kobusine | C-11, C-15 | Acylation/Esterification |
| Acylated pseudokobusine derivatives | Pseudokobusine | C-11, C-15 | Acylation/Esterification |
Introduction of Heteroatoms into this compound Scaffold
The defining feature of terpenoid-alkaloids, including this compound, is the biosynthetic incorporation of a nitrogen atom into a terpenoid precursor. nih.gov This natural introduction of a heteroatom is fundamental to the structure and biological activity of this entire class of compounds. The biosynthesis of diterpenoid alkaloids is believed to proceed from geranylgeranyl pyrophosphate, which is cyclized to form diterpene skeletons like the atisane (B1241233) type. Subsequently, a nitrogen atom, typically derived from β-aminoethanol, is incorporated to form the characteristic piperidine (B6355638) ring found in these molecules. nih.gov
From a synthetic chemistry perspective, introducing additional heteroatoms or modifying the existing nitrogen-containing ring presents a significant challenge due to the complexity of the molecular scaffold. General strategies for the chemical modification of compounds with nitrogen-containing heterocycles are well-developed in medicinal chemistry to enhance properties like solubility or to introduce new biological functions. belnauka.by
In the context of complex alkaloids like this compound, the total synthesis of the core structure itself is a major undertaking. The synthesis of related diterpenoid alkaloids often involves intricate strategies to construct the nitrogen-containing ring. acs.org For example, the total synthesis of the diterpenoid alkaloid arcutinidine features an oxopyrrolium Diels-Alder cycloaddition to build a key tetracyclic intermediate containing the nitrogen heterocycle. chemrxiv.orgnih.gov While these methods focus on creating the natural scaffold, they highlight the advanced synthetic techniques that would be necessary to design and execute the introduction of further heteroatoms (e.g., oxygen or sulfur within the rings, or additional nitrogen atoms) into the this compound framework. Such modifications would create novel "aza-heteratisine" analogs with fundamentally altered chemical properties.
Computational Chemistry in this compound Synthetic Design
The immense structural complexity of this compound and related diterpenoid alkaloids makes their synthetic planning an ideal area for the application of computational chemistry. Modern computational tools, particularly Density Functional Theory (DFT), can provide critical insights into reaction mechanisms, stereoselectivity, and the feasibility of proposed synthetic routes, thereby guiding the design of efficient and successful total syntheses. chemrxiv.orgacs.org
While specific computational studies dedicated solely to the synthetic design of this compound are not widely published, the application of these methods to the synthesis of other architecturally similar diterpenoid alkaloids demonstrates their value. For instance, in the total synthesis of the arcutane-type alkaloid arcutinidine, DFT calculations (using the B3LYP functional with the 6-31G**++ basis set) were employed to analyze HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) considerations in a key cycloaddition reaction. chemrxiv.org This analysis helps chemists understand and predict the outcomes of complex bond-forming events that are crucial for assembling the polycyclic core.
Furthermore, computational workflows can be developed to explore potential biosynthetic pathways and identify enzymes that could be used to produce natural product derivatives. nih.gov Such in silico methods allow for the rapid exploration of a vast chemical space, helping to prioritize synthetic targets that might be accessible through either chemical synthesis or bio-catalysis. nih.gov
In the synthesis of denudatine-type diterpenoid alkaloids, DFT calculations were included as part of the supporting information for the experimental work, indicating their use in confirming structures or understanding reactivity. acs.org These examples underscore a growing trend in natural product synthesis where computational modeling is used not just as a confirmatory tool, but as a predictive one to navigate the challenges posed by these intricate molecules. For a target as complex as this compound, computational analysis can be instrumental in:
Evaluating the stability of key intermediates.
Calculating the energy barriers of critical bond-forming reactions.
Predicting the stereochemical outcome of reactions.
Designing novel, non-intuitive synthetic disconnections.
By simulating potential reaction pathways, chemists can de-risk lengthy and resource-intensive synthetic campaigns, ultimately accelerating the journey toward the total synthesis of this compound and its designed analogs.
Pharmacological Investigations and Mechanism of Action Studies of Heteratisine Preclinical/in Vitro
In Vitro Cellular Assays for Heteratisine's Pharmacological Activities
In vitro studies are fundamental in determining the direct effects of a compound on cellular and molecular targets, providing a foundational understanding of its potential therapeutic mechanisms. For this compound, these assays have primarily focused on its influence on neuronal activity.
Direct receptor binding assays for this compound are not extensively documented in the literature. However, functional assays on neuronal preparations have provided insights into its potential interactions with ion channels. A key study investigated the effects of this compound on neuronal activity in rat hippocampal slices. nih.gov In this ex vivo model, this compound at concentrations ranging from 1 to 100 microM demonstrated an inhibitory effect on synaptic transmission, evidenced by a depression of the orthodromic population spike. nih.gov
Notably, the same study explored its effect on voltage-gated sodium channels, a common target for other Aconitum alkaloids. The results indicated that this compound, in concentrations up to 100 microM, had no effect on the sodium current in hippocampal neurons. nih.gov This finding distinguishes this compound from its structural analog, 6-benzoylthis compound (B8240661), which demonstrated potent sodium channel blockade. nih.gov While this compound clearly modulates neuronal activity, these findings suggest its mechanism is likely independent of direct blockade of voltage-gated sodium channels. biosynth.comnih.gov Its precise molecular targets within the central nervous system remain to be fully elucidated. biosynth.com
Table 1: Summary of In Vitro Neuronal Activity of this compound
| Assay Type | Preparation | Concentration Range | Observed Effect | Source |
| Extracellular Recording | Rat Hippocampal Slices | 1-100 µM | Depression of orthodromic population spike | nih.gov |
| Whole-cell Patch Clamp | Rat Hippocampal Neurons | Up to 100 µM | No effect on sodium current | nih.gov |
A comprehensive review of the scientific literature reveals a lack of specific studies focused on the enzyme inhibition properties of this compound. While other heterocyclic compounds and alkaloids have been investigated as potential inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, specific IC50 values or detailed kinetic analyses for this compound against these or other enzymes are not available. nih.govresearchgate.net Further research is required to determine if this compound possesses any significant enzyme-inhibiting activity.
The direct impact of this compound on specific intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) or Nuclear Factor-kappa B (NF-κB) pathways, has not been reported in preclinical studies. nih.govnih.gov While the modulation of these pathways is a known mechanism for many natural products, dedicated investigations into whether this compound alters the phosphorylation states or activity of key signaling proteins are currently absent from the available scientific literature. frontiersin.orgresearchgate.net
In Vivo Preclinical Animal Models for this compound Research (Mechanism-Focused)
In vivo animal models are crucial for understanding the integrated physiological effects of a compound and its mechanism of action in a whole-organism context. Research on this compound has utilized such models to investigate its pharmacodynamic properties.
The most pronounced pharmacological activity of this compound identified in preclinical animal models is its antiarrhythmic effect. In a rat model where arrhythmia was induced by aconitine (B1665448), this compound demonstrated significant antiarrhythmic activity. This effect is thought to be related to the modulation of ion channel function, consistent with the general mechanism of many antiarrhythmic agents that target sodium, potassium, or calcium channels to alter cardiac action potentials. msdvetmanual.comyoutube.com
Table 2: Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Pharmacological Effect | Endpoint/Parameter | Source |
| Aconitine-Induced Arrhythmia Rat Model | Antiarrhythmic | ED₅₀ (Effective Dose, 50%) | nih.gov |
While many alkaloids from Aconitum species are explored for their analgesic properties, specific in vivo studies detailing the analgesic or anti-inflammatory pharmacodynamics of this compound are not extensively reported. nih.gov
Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target within a living organism. nih.govnih.gov This can be assessed through various methods, including receptor occupancy studies using radiolabeled ligands or biomarker analysis. To date, there are no published preclinical studies specifically investigating the in vivo target engagement of this compound. Such research would be necessary to confirm that the pharmacological effects observed in animal models, such as its antiarrhythmic activity, are a direct result of its interaction with specific ion channels or receptors in the relevant tissues.
Molecular Mechanisms Underlying this compound's Biological Effects
Preclinical and in vitro studies have begun to explore the molecular mechanisms that underpin the biological activities of this compound. Research has primarily focused on its interactions with the nervous system, particularly its influence on ion channels and neuronal excitability.
Interactions of this compound with Ion Channels (e.g., Na+, K+ channels)
Investigations into the direct effects of this compound on voltage-gated ion channels have been conducted to understand its pharmacological profile. Electrophysiological studies using rat hippocampal slices have provided specific insights into its interaction with sodium (Na+) channels. In these in vitro experiments, this compound was applied to hippocampal neurons, and its effect on sodium currents was measured. The research indicated that this compound, even at concentrations up to 100 μM, did not have an effect on the sodium current. nih.gov This suggests that, within this concentration range, it does not directly block or modulate these specific channels to a significant degree. nih.gov
In contrast, the structurally related alkaloid, 6-benzoylthis compound, demonstrated a clear reduction in the peak amplitude of the sodium current in the same experimental setup. nih.gov This highlights a key structural determinant for sodium channel activity within this class of compounds.
Currently, there is a lack of available scientific literature from the conducted searches regarding the direct interaction of this compound with potassium (K+) channels.
| Compound | Ion Channel Target | Experimental Model | Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| This compound | Sodium (Na+) Channel | Rat Hippocampal Neurons | Up to 100 μM | No effect on sodium current | nih.gov |
| 6-benzoylthis compound | Sodium (Na+) Channel | Rat Hippocampal Neurons | 10 μM | Reduced peak amplitude of sodium current | nih.gov |
Modulation of Neurotransmitter Systems by this compound
The influence of this compound on neuronal activity, which is intrinsically linked to neurotransmitter systems, has been examined in preclinical models. Studies using extracellular recordings in rat hippocampal slices have shown that this compound acts as a weak inhibitor of neuronal activity. nih.gov
Importantly, this compound did not affect the antidromic population spike in the same experiments. nih.gov The antidromic spike is generated by direct electrical stimulation of the axon, bypassing the synapse. This finding indicates that this compound does not prevent the neuron from firing an action potential itself but rather influences the synaptic events that lead to it. nih.gov This points towards a modulatory role on neurotransmitter systems rather than a direct blockade of neuronal excitability.
| Compound | Experimental Model | Parameter Measured | Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| This compound | Rat Hippocampal Slices | Orthodromic Population Spike (Synaptic) | 1-100 μM | Depression of spike | nih.gov |
| Antidromic Population Spike (Non-synaptic) | 1-100 μM | No effect | nih.gov |
Impact of this compound on Inflammatory Mediators and Pathways
Based on a review of available scientific literature, there are currently no preclinical or in vitro studies that specifically investigate the impact of this compound on inflammatory mediators or signaling pathways. Research has not yet detailed its effects on key inflammatory markers such as cytokines, cyclooxygenase (COX) enzymes, or signaling cascades like the nuclear factor-kappa B (NF-κB) pathway.
Omics-Based Approaches in this compound Mechanistic Research (e.g., Proteomics, Metabolomics)
A comprehensive search of scientific databases reveals a lack of studies employing omics-based approaches to investigate the molecular mechanisms of this compound. Methodologies such as proteomics, which studies the full complement of proteins in a cell or organism, and metabolomics, which analyzes the complete set of small-molecule metabolites, have not yet been applied to elucidate the broader biological effects of this compound. Consequently, there is no available data on global changes in protein expression or metabolic profiles in response to this compound exposure.
Structure Activity Relationship Sar Studies of Heteratisine and Its Analogs
Identification of Key Pharmacophores within the Heteratisine Scaffold
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. For the broader class of hetisine-type alkaloids, which share a core structure with this compound, SAR studies have pinpointed a key pharmacophore responsible for their antiarrhythmic effects. Research on Guan-fu base A analogues has suggested that the propylene (B89431) glycol amine group is a critical component for this activity. nih.gov This finding indicates that the spatial arrangement of the nitrogen atom and adjacent hydroxyl groups plays a pivotal role in the interaction with the biological target, presumed to be cardiac ion channels. The complex and rigid heptacyclic skeleton of these alkaloids serves to hold these key functional groups in a specific orientation for optimal receptor binding. nih.govnih.govresearchgate.net
Impact of Structural Modifications on this compound's Biological Activity
Modifications to the this compound scaffold have provided significant insights into its SAR, particularly concerning its antiarrhythmic properties. The activity of this compound and its analogs is closely linked to the presence and nature of substituent groups, especially acyl groups. nih.gov
Pharmacological studies have demonstrated that the degree of acylation on the alkaloid core has a direct impact on antiarrhythmic potency. For instance, comparing various hetisine-type alkaloids from Aconitum zeravschanicum revealed that diester derivatives were substantially more active than their corresponding alcohol amines. nih.gov This suggests that the ester functionalities are crucial for enhancing the compound's interaction with its target or for modifying its pharmacokinetic properties.
| Compound Name | Structural Feature | Antiarrhythmic Activity (ED₅₀) | Reference |
|---|---|---|---|
| Tadzhaconine | Diester Alkaloid | 0.3 mg/kg | nih.gov |
| Zeravshanisine | Diester Alkaloid | 0.5 mg/kg | nih.gov |
| Hetisine (B12785939) | Alcohol Amine | 1.0 mg/kg | nih.gov |
| Nominine (B1204822) | Alcohol Amine | 5.0 mg/kg | nih.gov |
| This compound | Lactam Alkaloid | 12.5 mg/kg | nih.gov |
This compound is a C19-diterpenoid alkaloid, distinguished from the C20-hetisine class by the presence of a lactam bridge. The hetisine-type alkaloids are considered biosynthetic precursors to this compound and feature a heptacyclic skeleton formed by C(14)–C(20) and N–C(6) bonds. nih.govnih.gov In this compound, the lactam ring contributes to the rigidity and conformational stability of the polycyclic system. Direct SAR studies involving the chemical modification or removal of the lactam bridge in this compound are not extensively documented. However, the pronounced antiarrhythmic activity of this compound itself, which is often used as a benchmark compound, underscores the compatibility of the lactam structure with the requirements for biological activity. nih.gov The lactam moiety likely plays a critical role in orienting other key functional groups and maintaining the structural integrity necessary for target interaction.
Stereochemistry is a critical determinant of biological activity for complex natural products. nih.gov this compound possesses a complex, chiral structure with multiple stereocenters. The fusion of its polycyclic rings (A/B trans, B/C cis) is rigidly defined and conserved across the family of related active alkaloids. nih.gov This fixed three-dimensional arrangement is essential for its interaction with specific biological targets, as receptors and enzyme active sites are themselves chiral environments. While studies comparing the biological activities of different stereoisomers of this compound are scarce—largely because the compound is isolated from natural sources as a single isomer and total synthesis efforts aim to replicate this specific conformation—it is widely accepted in medicinal chemistry that the specific stereochemical configuration of this compound is crucial for its bioactivity. Any alteration in its stereochemistry would likely lead to a significant loss of potency due to a poor fit with its biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Despite the well-documented antiarrhythmic effects of this compound and its analogs, comprehensive QSAR studies specifically focused on this class of diterpenoid alkaloids are not widely reported in the scientific literature. The development of robust QSAR models requires a large dataset of structurally diverse analogs with corresponding biological activity data. The structural complexity and synthetic challenges associated with creating a broad library of this compound derivatives may have limited the application of these computational methods to this specific chemical class.
Ligand-Receptor Interaction Studies of this compound and its Analogs
The antiarrhythmic activity of many drugs is attributed to their ability to block cardiac ion channels, particularly voltage-gated sodium channels. nih.gov It is hypothesized that this compound and its analogs exert their effects through a similar mechanism. These alkaloids likely bind to a specific site on the sodium channel protein, modulating its function and helping to restore normal heart rhythm.
However, specific ligand-receptor interaction studies, such as X-ray crystallography of a this compound-channel complex or detailed molecular docking simulations, are not extensively available in the current literature. Molecular docking studies on other known sodium channel blockers have provided insights into how these types of molecules interact with the channel's pore. nih.govresearchgate.net These interactions often involve a combination of hydrophobic and electrostatic interactions with key amino acid residues within the channel. While direct evidence is pending, it is probable that the key pharmacophoric elements of this compound, such as the propylene glycol amine motif, engage in similar interactions to stabilize the alkaloid within the binding site of the sodium channel.
Analytical Methodologies for Heteratisine Research
Chromatographic Techniques for Quantitative Analysis of Heteratisine in Research Samples
Chromatography is a cornerstone for the separation and quantification of this compound from complex sample matrices. The choice of technique depends on the specific requirements of the research, including desired resolution, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of diterpenoid alkaloids, including those found in Aconitum species. researchgate.netnih.gov The method's robustness and accuracy make it suitable for quantifying principal alkaloids. researchgate.net Reverse-phase columns, particularly C18, are commonly employed for the separation of these compounds. researchgate.netjyoungpharm.org
Method development often involves optimizing the mobile phase to achieve effective separation. Gradient elution using a mixture of solvents like acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) hydrogen carbonate) is a common strategy. researchgate.net Detection can be accomplished using various detectors, including Diode Array Detectors (DAD) or Evaporative Light Scattering Detectors (ELSD), which are suitable for compounds lacking strong chromophores. researchgate.netsrce.hr Validation of HPLC methods typically demonstrates good linearity, with correlation coefficients often exceeding 0.999, and recovery rates between 94.6% and 101.9%. researchgate.net
| Parameter | Typical Conditions for Diterpenoid Alkaloid Analysis |
| Column | Reverse Phase C18 (e.g., XTerra RP18, Microsorb C18) researchgate.netnih.gov |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 0.03 M ammonium hydrogen carbonate) researchgate.net |
| Elution Mode | Gradient researchgate.netnih.gov |
| Flow Rate | ~1.0 mL/min nih.govresearchgate.net |
| Column Temperature | Ambient to 45°C nih.gov |
| Detector | Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD) researchgate.net |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of various plant alkaloids. nih.govijpsr.info However, its application to complex, non-volatile diterpenoid alkaloids like this compound can be challenging due to their low volatility and potential for thermal degradation at the high temperatures used in GC injectors. jyoungpharm.org While some alkaloids can be analyzed directly nih.gov, others may require derivatization to increase their volatility and thermal stability.
For applicable compounds, GC-MS provides excellent separation efficiency and definitive identification based on mass spectral fragmentation patterns. nih.govresearchgate.net A typical GC-MS setup for alkaloid analysis would involve a capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5-ms), with helium as the carrier gas. mdpi.com The oven temperature is programmed to ramp up gradually to facilitate the separation of compounds based on their boiling points. nih.gov
| Parameter | Typical Conditions for Alkaloid Analysis |
| Column | TR-5 MS or HP-5-ms (30 m × 0.25 mm × 0.25 µm) nih.govmdpi.com |
| Carrier Gas | Helium nih.govmdpi.com |
| Flow Rate | ~0.8-1.2 mL/min nih.govmdpi.com |
| Injector Temperature | 250°C - 300°C nih.govmdpi.com |
| Oven Program | Temperature gradient (e.g., starting at 80-100°C, ramping to 300°C) nih.govijpsr.info |
| Detector | Mass Spectrometer (MS) operating in Electron Impact (EI) mode nih.gov |
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution due to the use of columns with sub-2 µm particle sizes. rsc.org This technique is particularly effective for the simultaneous quantification of multiple alkaloids in complex plant extracts, such as those from Aconitum heterophyllum. nih.gov
A UHPLC-DAD based method has been successfully developed for the quality assessment and quantification of specialized metabolites from A. heterophyllum. These methods are validated according to ICH guidelines and demonstrate excellent performance characteristics, including good linearity (r² > 0.997), low limits of detection (LOD) and quantification (LOQ), and high accuracy. nih.gov The enhanced separation power of UHPLC allows for better resolution of closely related alkaloids, which is crucial for accurate quantification and quality control. rsc.orgnih.gov
| Validation Parameter | Reported Performance for UHPLC Analysis of Aconitum Alkaloids nih.gov |
| Linearity (r²) | 0.997–0.999 |
| LOD | 0.63–8.31 µg/mL |
| LOQ | 0.63–2.80 µg/mL |
| Recovery | 86.01–104.33% |
| Variability (Intra- & Inter-day) | <3.25% |
Mass Spectrometry-Based Detection and Quantification of this compound
Mass spectrometry (MS) is an indispensable tool in this compound research, providing unparalleled sensitivity and specificity for both quantification and structural elucidation, especially when coupled with liquid chromatography.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex biological matrices like plasma, urine, and tissue homogenates. nih.govmdpi.comnih.gov The high selectivity of this technique is achieved by using multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented, and a resulting unique product ion is monitored. mdpi.com This process effectively filters out background noise from the matrix, leading to very low limits of detection and quantification. researchgate.net
Sample preparation for LC-MS/MS analysis often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences and concentrate the analyte before injection. nih.govnih.gov Validated LC-MS/MS methods are characterized by their high sensitivity, accuracy, and reproducibility, making them essential for pharmacokinetic and other quantitative research studies. mdpi.comnih.gov
| Method Step | Description |
| Sample Preparation | Liquid-liquid extraction (LLE) or Solid-phase extraction (SPE) to isolate analytes and remove matrix components. nih.govnih.gov |
| Chromatography | UHPLC for fast and efficient separation of the target analyte from other compounds. researchgate.net |
| Ionization | Electrospray Ionization (ESI) is commonly used to generate charged ions of the analytes. nih.gov |
| Mass Analysis | Tandem mass spectrometry (e.g., triple quadrupole, QqQ) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. researchgate.netfrontiersin.org |
| Quantification | The analyte concentration is determined by comparing its peak area to that of a stable isotope-labeled internal standard, plotted against a calibration curve. nih.gov |
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is critical for metabolite profiling and identification. nih.govnih.gov The primary advantage of HRMS is its ability to measure the mass of an ion with very high accuracy (typically with an error of less than 5 parts per million, ppm). nih.govnih.gov This accuracy allows for the confident determination of a metabolite's elemental composition from its exact mass. nih.govthermofisher.com
In a typical metabolite profiling workflow, data is acquired in a non-targeted manner to capture all detectable ions in a sample. nih.gov Putative metabolites related to the parent compound (this compound) are then identified by searching for masses corresponding to expected metabolic transformations (e.g., oxidation, hydrolysis, conjugation). nih.gov The high resolution of the instrument helps to distinguish these metabolites from the vast number of endogenous compounds present in a biological sample. researchgate.netsemanticscholar.org The structure of a potential metabolite can be further investigated by analyzing its fragmentation pattern (MS/MS), which provides clues to its chemical structure. nih.gov
| Common Metabolic Transformation | Mass Change (Monoisotopic) |
| Oxidation (Hydroxylation) | +15.9949 Da |
| Dehydrogenation | -2.0156 Da |
| Demethylation | -14.0157 Da |
| Hydrolysis | +18.0106 Da |
| Glucuronide Conjugation | +176.0321 Da |
| Glycine Conjugation | +57.0215 Da |
Capillary Electrophoresis (CE) for this compound Analysis
Capillary Electrophoresis (CE) stands as a powerful analytical technique for the separation and quantification of charged molecules, offering high efficiency and resolution. While specific applications of CE for the analysis of this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to the analysis of structurally similar diterpenoid and aconitine (B1665448) alkaloids. These applications provide a strong basis for developing CE methods for this compound research.
The separation in CE is based on the differential migration of analytes in an electric field, influenced by their charge-to-size ratio. For alkaloids like this compound, which are basic compounds, their charge is highly dependent on the pH of the buffer solution.
A notable application of Capillary Zone Electrophoresis (CZE), a common mode of CE, was in the simultaneous determination of six major aconite alkaloids in aconite roots. nih.govresearchgate.net In this research, an optimized running buffer consisting of 200 mM Tris, 150 mM perchloric acid, and 40% 1,4-dioxane (B91453) at a pH of 7.8 was utilized. nih.gov This method demonstrated good precision, accuracy, and recovery, proving reliable for the quality control of herbal medicines containing these alkaloids. nih.gov
Another study successfully employed non-aqueous CE for the separation of aconitine alkaloids, using an electrophoretic medium of 20 mM borax (B76245) in 70% (v/v) methanol (B129727) at a pH of 8.5. sci-hub.se This approach achieved baseline separation of the alkaloids in under 13 minutes. sci-hub.se Furthermore, CE has been effectively used for the separation of diterpenoid isomers from Acanthopanax species, highlighting its capability in discriminating structurally close compounds. nih.gov
Based on these findings for related alkaloids, a hypothetical CZE method for the analysis of this compound could be developed. Key parameters to optimize would include the buffer composition, pH, applied voltage, and capillary temperature. Given this compound's chemical structure, a buffer system similar to those used for other diterpenoid alkaloids would be a logical starting point.
Table 1: Examples of Capillary Electrophoresis Conditions for Diterpenoid Alkaloid Analysis
| Parameter | Condition 1 (Aconite Alkaloids) nih.gov | Condition 2 (Aconitine Alkaloids) sci-hub.se | Condition 3 (Diterpenoid Isomers) nih.gov |
|---|---|---|---|
| CE Mode | Capillary Zone Electrophoresis (CZE) | Non-aqueous Capillary Electrophoresis | Capillary Electrophoresis |
| Running Buffer | 200 mM Tris, 150 mM perchloric acid, 40% 1,4-dioxane | 20 mM borax in 70% (v/v) methanol | Not specified |
| pH | 7.8 | 8.5 | Not specified |
| Applied Voltage | Not specified | 20 kV | Not specified |
| Capillary Temperature | 25°C | Not specified | Not specified |
| Detection | Not specified | UV at 214 nm | Not specified |
Spectroscopic Methods for this compound Detection (Beyond Structure Elucidation)
Spectroscopic techniques are invaluable tools in chemical analysis, offering rapid and non-destructive means of detection and quantification. While mass spectrometry and NMR are pivotal for structure elucidation, other spectroscopic methods such as UV-Visible, Infrared (IR), and Raman spectroscopy can be employed for the detection and quantification of this compound in various samples.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. The presence of chromophores (light-absorbing groups) in a molecule's structure determines its UV-Vis spectrum. While the UV spectra of many alkaloids have been documented, the utility of UV-Vis for the direct quantification of a specific alkaloid in a complex mixture can be limited by spectral overlap from other compounds. acs.org However, when coupled with a separation technique like HPLC, UV-Vis detection is a standard and reliable method for quantification. For instance, a reversed-phase HPLC method with UV detection at 235 nm has been validated for the determination of aconitine, mesaconitine, and hypaconitine (B608023) in dietary supplements. nih.gov A similar approach could be readily adapted for this compound.
Furthermore, spectrophotometric methods for the estimation of total alkaloids in plant extracts have been developed. One such method involves the reaction of alkaloids with bromocresol green, with the resulting complex being measured at 470 nm. nih.govresearchgate.net Another method uses tropaeolin 'OO' as a reagent, with the colored complex measured at 545 nm. asianpubs.org These methods, while not specific to a single alkaloid, can be useful for screening and quality control purposes.
Infrared (IR) and Raman Spectroscopy
Both IR and Raman spectroscopy provide information about the vibrational modes of molecules, yielding a "fingerprint" spectrum that is unique to a particular compound. researchgate.netnih.gov Fourier Transform Infrared (FT-IR) spectroscopy has been used to identify alkaloids and can differentiate between a free base and its salt. capes.gov.br FT-IR has also been applied in the analysis of tobacco to distinguish between different alkaloid profiles. mdpi.com
Raman spectroscopy offers several advantages for the analysis of biological samples, including minimal interference from water. researchgate.net It has been successfully used for the detection of various drugs of abuse, including alkaloids. nih.gov The technique can provide rapid and sensitive analysis of compounds in different matrices. nih.gov Both FT-IR and Raman spectroscopy, particularly when combined with chemometric analysis, have the potential to be powerful tools for the rapid, non-destructive detection of this compound in plant materials or other matrices. mdpi.com
Table 2: Spectroscopic Methods Potentially Applicable to this compound Detection
| Method | Principle | Potential Application for this compound | Key Considerations |
|---|---|---|---|
| UV-Visible Spectroscopy | Measures absorption of UV-Vis light by chromophores. | Quantification, especially when coupled with a separation technique like HPLC. Total alkaloid estimation. | Potential for spectral overlap in complex mixtures. |
| Infrared (IR) Spectroscopy | Measures absorption of infrared radiation corresponding to molecular vibrations. | Identification and fingerprinting of this compound. | Sample preparation can be crucial. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Non-destructive identification and detection in various matrices, including biological samples. | Can be affected by fluorescence from the sample matrix. |
Development of Immunological Assays for this compound Research (e.g., ELISA)
Immunological assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer high sensitivity and specificity for the detection and quantification of a target analyte. While no specific ELISA for this compound has been reported, the successful development of immunoassays for other alkaloids, including the structurally related aconitine, provides a clear roadmap for creating such an assay for this compound. nih.govnih.govtandfonline.com
The development of a competitive ELISA for a small molecule like this compound involves several key steps:
Hapten Synthesis: this compound, being a small molecule, is not immunogenic on its own. It must be chemically modified to create a "hapten" that can be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugation renders the small molecule immunogenic. The design of the hapten is critical, as the point of attachment to the carrier protein will influence the specificity of the resulting antibodies.
Immunization and Antibody Production: The hapten-carrier protein conjugate is used to immunize animals (typically mice or rabbits) to elicit an immune response and the production of antibodies that recognize the hapten (and therefore this compound). Both polyclonal and monoclonal antibodies can be produced. Monoclonal antibodies, produced from hybridoma technology, offer a continuous and homogenous supply of highly specific antibodies. nih.gov
Assay Development and Optimization: A competitive ELISA format is typically used for small molecules. In this format, the analyte in the sample competes with a labeled form of the analyte (or a hapten-enzyme conjugate) for binding to a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. Optimization of the assay involves determining the optimal concentrations of the antibody and the enzyme conjugate, as well as incubation times and buffer conditions.
The development of an ELISA for aconitine-type alkaloids serves as an excellent model. In one study, 3-succinylaconitine was conjugated to BSA to produce a monoclonal antibody against aconitine. nih.gov This antibody was then used to develop an ELISA with a measurement range of 100 ng/mL to 1.5 µg/mL for aconitine. nih.gov The assay also showed cross-reactivity with other aconitine-type alkaloids. nih.gov
The development of an immunoassay for this compound would provide a valuable tool for high-throughput screening of plant extracts, biological samples, and for quality control purposes.
Table 3: Key Steps in the Development of an ELISA for this compound
| Step | Description | Example from Aconitine ELISA Development nih.gov |
|---|---|---|
| Hapten Synthesis | Chemical modification of this compound and conjugation to a carrier protein. | 3-Succinylaconitine was conjugated with bovine serum albumin (BSA). |
| Immunization | Injection of the hapten-carrier conjugate into an animal to produce antibodies. | Mice were immunized with the Aco-BSA conjugate. |
| Antibody Production | Generation of polyclonal or monoclonal antibodies. | A hybridoma secreting a monoclonal antibody (MAb) against aconitine was obtained. |
| Assay Format | Selection of an appropriate ELISA format, typically competitive for small molecules. | A competitive ELISA was developed. |
| Optimization | Fine-tuning of assay parameters to achieve desired sensitivity and specificity. | The full measurement range extended from 100 ng/mL to 1.5 µg/mL of aconitine. |
Future Research Directions and Translational Potential for Heteratisine Studies
Exploration of Novel Biological Targets for Heteratisine
The current understanding of this compound's mechanism of action suggests it interacts with the central nervous system, potentially by modulating ion channels or receptors. biosynth.com While its precise mechanisms are not fully elucidated, early research has provided valuable clues that warrant deeper investigation. One study identified this compound as a non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and implicated in neurodegenerative diseases. nih.gov This finding opens a direct avenue for exploring this compound as a modulator of cholinergic pathways.
Future research should expand beyond these initial findings to explore other potential targets, guided by the broader activities observed in related compounds. For instance, many hetisine-type diterpenoid alkaloids, which share structural similarities with this compound, exhibit significant antiarrhythmic, antitumor, and antimicrobial properties. nih.govresearchgate.net The antiarrhythmic effects of some of these related alkaloids have been linked to the blockade of sodium currents in cardiac cells. nih.gov This strongly suggests that voltage-gated sodium channels, as well as other cardiac ion channels (e.g., potassium and calcium channels), should be investigated as potential targets for this compound.
Furthermore, the reported antitumor and antimicrobial activities of the broader class of hetisine-type alkaloids imply that this compound could interact with a diverse range of cellular targets relevant to oncology and infectious diseases. nih.gov High-throughput screening and proteomics-based approaches could be employed to systematically identify novel binding partners and cellular pathways affected by this compound, potentially uncovering unexpected therapeutic opportunities.
Table 1: Known and Potential Biological Targets for this compound
| Target Class | Specific Example(s) | Known/Potential | Supporting Evidence |
|---|---|---|---|
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Known | Direct inhibition demonstrated in vitro. nih.gov |
| Ion Channels | Voltage-gated sodium channels | Potential | Inferred from antiarrhythmic activity of related hetisine-type alkaloids. nih.gov |
| Cancer-related Proteins | Various (e.g., kinases, transcription factors) | Potential | Inferred from antitumor activity of related hetisine-type alkaloids. nih.gov |
Development of Advanced Delivery Systems for this compound in Research Settings (e.g., Nanoparticles for in vitro/animal studies)
The translation of promising in vitro findings into reliable in vivo data is often hampered by the physicochemical properties of natural products, such as poor solubility or low bioavailability. Phytochemicals like alkaloids can have high aqueous solubility but low absorption, limiting their ability to cross biological membranes and reach their intended targets. ijisrt.com While specific data for this compound is scarce, these are common challenges for its compound class. Advanced delivery systems, particularly nanoparticles, offer a powerful strategy to overcome these limitations in research settings.
Currently, there are no published studies on the formulation of this compound into nanoparticle-based delivery systems. However, extensive research on other alkaloids has demonstrated the feasibility and benefits of this approach. Liposomes, niosomes, and polymeric nanoparticles have been successfully used to encapsulate various alkaloids, leading to improved stability, sustained release, and enhanced bioavailability. ijisrt.comnih.gov
Future research should focus on developing and characterizing this compound-loaded nanoparticles for preclinical studies.
Liposomes: These vesicles, composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds and have been used to deliver alkaloids like berberine (B55584) and vincristine. nih.gov
Niosomes: Non-ionic surfactant-based vesicles that offer an alternative to liposomes with potential for greater stability and lower cost. webmd.com
Polymeric Nanoparticles: These systems can be tailored for controlled release and targeted delivery by modifying the polymer composition.
By encapsulating this compound, these nanocarriers could enhance its solubility, protect it from premature degradation, and facilitate its transport across cellular barriers in animal models, thereby enabling a more accurate assessment of its pharmacological effects in vivo.
Combinatorial Research Strategies Involving this compound and Other Agents
The complexity of many diseases often necessitates multi-target therapeutic approaches. Combining bioactive compounds can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. mdpi.com This strategy can also allow for lower doses of individual agents, potentially reducing toxicity. researchgate.net
To date, research on this compound has not explored its potential in combinatorial strategies. However, the principle has been demonstrated with other diterpenoid alkaloids. For example, Bullatine A, an alkaloid from Aconitum bullatifolium, has been shown to produce a synergistic analgesic effect when co-administered with morphine, while also counteracting morphine tolerance. nih.gov This provides a strong rationale for investigating similar interactions with this compound.
Future studies could explore the combination of this compound with standard-of-care drugs relevant to its potential biological activities. For instance:
Antiarrhythmic Combinations: Combining this compound with existing antiarrhythmic drugs could enhance efficacy or target different aspects of cardiac electrophysiology.
Neuroprotective Combinations: Given its cholinesterase inhibitory activity, combining this compound with other neuroprotective agents could be explored in models of neurodegenerative disease.
Anticancer Combinations: If antitumor activity is confirmed, this compound could be tested alongside conventional chemotherapeutic agents to assess for synergistic cell-killing or the potential to overcome drug resistance. mdpi.com
These studies would be crucial in determining if this compound's value could lie not only as a standalone agent but also as a synergistic partner in multi-drug regimens.
Computational Drug Discovery and Design Efforts Based on the this compound Scaffold
Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions, the optimization of lead compounds, and the design of novel molecules. nih.gov For a complex natural product like this compound, computational approaches offer a way to rationally guide future research.
While no specific computational studies on this compound have been published, research on other diterpenoid alkaloids has successfully employed these techniques. For example, in silico molecular docking has been used to predict and justify the binding of diterpenoid alkaloids to targets like AChE and BChE. mdpi.com Similar studies could be applied to this compound to build a structural model of its interaction with these enzymes and to screen virtual libraries for other potential biological targets.
Beyond studying this compound itself, its rigid and structurally complex hetisane-type scaffold is an attractive starting point for medicinal chemistry efforts. nih.gov The synthesis of such complex polycyclic frameworks is an active area of chemical research. chemrxiv.orgacs.org This unique scaffold could be used in:
Fragment-Based Drug Discovery (FBDD): The rigid scaffold could be decorated with different functional groups ("fragments") to create a library of new compounds, exploring a wide chemical space to find derivatives with improved activity or novel properties.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of this compound analogs were synthesized and tested, QSAR modeling could identify the key structural features responsible for biological activity, guiding the design of more potent molecules. cyberleninka.ru
Scaffold Hopping: Computational algorithms could be used to identify novel, more synthetically accessible scaffolds that mimic the three-dimensional pharmacophore of this compound, accelerating the drug development process.
These computational and synthetic chemistry efforts could leverage the unique structural architecture of this compound to generate new chemical entities with optimized pharmacological profiles.
Q & A
Q. What are the key structural features and classification of Heteratisine in diterpenoid alkaloids?
Methodological Answer: this compound belongs to the C20-diterpenoid alkaloids with a heptacyclic ring system, characterized by a fused atisine skeleton. Structural determination relies on NMR (¹H, ¹³C, 2D-COSY, HMBC) and X-ray crystallography for absolute configuration confirmation. Key features include a hydroxyl group at C-1 and a methylene bridge between C-16 and C-20. Comparative analysis with analogs (e.g., hetisine) reveals distinct substitution patterns influencing bioactivity .
Table 1: Structural Comparison of Atisine-Type Alkaloids
| Compound | Core Rings | Key Functional Groups | Bioactivity (IC50 AChE Inhibition) |
|---|---|---|---|
| This compound | Heptacyclic | C-1 OH, C-16/C-20 bridge | 76.69 μM |
| Hetisine | Hexacyclic | C-3 OMe, C-15 ketone | 120.5 μM |
Q. What experimental approaches are used to isolate this compound from natural sources?
Methodological Answer: Isolation involves:
- Extraction: Methanol/ethanol solvent extraction of Delphinium or Aconitum species.
- Chromatography: Fractionation via silica gel column chromatography followed by HPLC-MS for purity (>95%).
- Metabolite Tracking: LC-MS/MS in positive ion mode (m/z 506.3 [M+H]⁺ for this compound) to monitor isolation efficiency. Critical parameters: pH stability (optimized at 6–7) and temperature control (<40°C) to prevent degradation .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve contradictions in this compound’s acetylcholinesterase (AChE) inhibition mechanisms?
Methodological Answer: Discrepancies in IC50 values (e.g., 76.69 μM vs. 120 μM in analogs) are addressed via:
- Docking Studies: Schrödinger Suite for binding pose prediction (e.g., RMSD <2.0 Å validates stability).
- MD Parameters: 100 ns simulations with AMBER force fields to assess ligand-protein interactions (e.g., hydrogen bonding with Tyr337, π-π stacking with Trp86).
- Free Energy Calculations : MM-GBSA to quantify binding affinities (ΔG < -40 kcal/mol confirms strong inhibition). Data cross-validated with in vitro AChE assays to reconcile computational and experimental results .
Q. What strategies optimize this compound’s bioactivity profiling in insecticidal studies?
Methodological Answer: A tiered approach minimizes false positives:
- Screening: High-throughput LC50 assays on Aphis gossypii (e.g., 0.2272 mg/L for this compound).
- Target Validation : RNAi knockdown of AChE in insects to confirm target specificity.
- Metabolomic Cross-Validation : OPLS-DA models (Q² > 0.5) identify co-varying metabolites (e.g., quercetin) that synergize or antagonize activity .
Table 2: Key Bioactivity Metrics for this compound
| Assay Type | Parameter | Value | Significance |
|---|---|---|---|
| Insecticidal | LC50 (mg/L) | 0.2272 | 10x potency vs. commercial analogs |
| Enzymatic Inhibition | IC50 (μM) | 76.69 | Competitive inhibition kinetics |
Q. How should researchers design experiments to address reproducibility challenges in this compound’s NMR characterization?
Methodological Answer: Reproducibility issues (e.g., solvent-induced shift variations) are mitigated by:
Q. What meta-analysis frameworks resolve contradictions in this compound’s reported biosynthetic pathways?
Methodological Answer: Conflicting biosynthetic models (e.g., mevalonate vs. methylerythritol phosphate pathways) are evaluated via:
- Isotopic Labeling : ¹³C-glucose tracing to track precursor incorporation.
- Gene Clustering : RNA-seq of Delphinium tissues to identify co-expressed cytochrome P450s (e.g., CYP80A1 for C-1 hydroxylation).
- Phylogenetic Analysis : BLASTp alignment of candidate enzymes against characterized diterpenoid synthases .
Methodological Best Practices
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with machine-readable spectral data (JCAMP-DX format) .
- Peer Review : Pre-submission validation using tools like SciFinder to ensure novelty and avoid duplication (e.g., CAS Registry Number cross-check) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
